molecular formula C13H16ClN3O2 B3280294 tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 712275-17-7

tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B3280294
CAS No.: 712275-17-7
M. Wt: 281.74 g/mol
InChI Key: UJJXIXMPUNHESB-UHFFFAOYSA-N
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Description

tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, which is functionalized with a chloro group at the 5-position and a carbamate-protected amine on the methylene group. The chloro substituent offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting agent for the primary amine, ensuring its stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed . Researchers utilize this and related benzimidazole derivatives as key intermediates in the synthesis of more complex molecules. Its primary research value lies in the development of potential therapeutic agents, as the benzimidazole motif is commonly found in compounds with a range of biological activities. As a Boc-protected intermediate, it is essential for constructing novel chemical entities in a controlled and efficient manner. The product is intended For Research Use Only and is not approved for human, veterinary, household, or any other personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJXIXMPUNHESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739299
Record name tert-Butyl [(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712275-17-7
Record name tert-Butyl [(6-chloro-1H-benzimidazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, the reaction of o-phenylenediamine with 5-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid can yield 5-chloro-1H-benzo[d]imidazole.

    Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent. In this case, the alkylation can be achieved by reacting 5-chloro-1H-benzo[d]imidazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

    Carbamate formation: The final step involves the formation of the carbamate group. This can be done by reacting the alkylated benzimidazole with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with benzimidazole derivatives.

    Pharmaceutical Research: The compound serves as a lead compound for the synthesis of new benzimidazole-based drugs with improved efficacy and safety profiles.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes like tubulin polymerase, which is crucial for cell division. By binding to the active site of the enzyme, the compound can disrupt the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA and RNA, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

tert-Butyl ((5-Bromo-1H-Benzo[d]imidazol-2-yl)methyl)carbamate
  • CAS No.: Not explicitly provided, but structurally analogous to compounds in .
  • Molecular Formula : C₁₃H₁₆BrN₃O₂
  • Molecular Weight : ~326.16 g/mol (estimated based on bromine substitution).
  • Key Differences :
    • Bromine (atomic radius 1.14 Å) vs. chlorine (0.99 Å) alters steric and electronic properties.
    • Bromo-substituted derivatives may exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro derivatives ().
tert-Butyl ((1H-Benzo[d]imidazol-2-yl)methyl)carbamate
  • CAS No.: 189560-83-6 ().
  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 247.29 g/mol.
  • Key Differences :
    • Absence of the 5-chloro substituent reduces lipophilicity and may decrease binding affinity to hydrophobic enzyme pockets.
    • Simpler structure may enhance synthetic accessibility but reduce biological potency ().

Functional Group Variations

tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate
  • CAS No.: 2223052-26-2 ().
  • Molecular Formula : C₁₄H₂₄BN₃O₄.
  • Key Differences :
    • Boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the chloro derivative.
    • Increased molecular weight (309.17 g/mol) and altered solubility profile due to the boronate moiety ().
tert-Butyl 2-(1H-Imidazol-1-yl)acetate
  • Structure : Contains an acetate linker instead of a methyl-carbamate group ().
  • Dihedral angle between imidazole and acetate planes (80.54°) affects conformational flexibility ().

Structural Isomers and Positional Variants

tert-Butyl ((6-Chloro-1H-Benzo[d]imidazol-2-yl)methyl)carbamate
  • CAS No.: 712275-17-7 (note: positional isomer, ).
  • Key Differences :
    • Chlorine at the 6-position instead of 5-position alters electronic distribution and steric interactions.
    • Positional isomers may exhibit distinct biological activities due to changes in target binding ().

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Notable Applications/Properties
tert-Butyl ((5-Chloro-1H-Benzo[d]imidazol-2-yl)methyl)carbamate 712275-17-7 C₁₃H₁₆ClN₃O₂ 281.74 5-Chloro, tert-butyl carbamate Antimicrobial agents, kinase inhibitors
tert-Butyl ((5-Bromo-1H-Benzo[d]imidazol-2-yl)methyl)carbamate (analog) - C₁₃H₁₆BrN₃O₂ ~326.16 5-Bromo Cross-coupling reactions
tert-Butyl ((1H-Benzo[d]imidazol-2-yl)methyl)carbamate 189560-83-6 C₁₂H₁₅N₃O₂ 247.29 No halogen Intermediate for drug synthesis
tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate 2223052-26-2 C₁₄H₂₄BN₃O₄ 309.17 Boronate ester Suzuki-Miyaura coupling

Research Findings and Implications

  • Synthetic Accessibility : The tert-butyl carbamate group is a common protecting group for amines, enabling straightforward synthesis via condensation reactions ().
  • Biological Activity: Chloro-substituted benzimidazoles often exhibit enhanced bioactivity compared to non-halogenated analogs due to increased lipophilicity and target engagement ().
  • Reactivity : Bromo and boronate derivatives are more versatile in metal-catalyzed reactions, whereas chloro derivatives are preferred for cost-effective synthesis ().

Biological Activity

tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS No. 712275-17-7) is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound has garnered interest due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

  • Molecular Formula : C₁₃H₁₆ClN₃O₂
  • Molecular Weight : 281.74 g/mol
  • Structure : The compound features a benzimidazole core with a tert-butyl carbamate substituent and a chloro group, which are essential for its biological activity.

The mechanism of action of this compound primarily involves its interaction with microtubule dynamics. Benzimidazole derivatives are known to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with DNA and RNA, further contributing to its anticancer properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential therapeutic effects:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 2.43 μM to 14.65 μM, indicating potent growth inhibition against these cancer cells .

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation A study synthesized several benzimidazole derivatives and evaluated their anticancer properties, noting that compounds similar to this compound effectively inhibited microtubule assembly at concentrations as low as 20 μM .
Mechanistic Insights In vitro studies revealed that the compound induces apoptosis in MDA-MB-231 cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Comparative Analysis When compared to other benzimidazole derivatives, this compound exhibited unique biological profiles due to its specific functional groups, which enhance its reactivity and biological efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protocols under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis. Key steps include:

  • Condensation : Reacting 5-chloro-1H-benzo[d]imidazole-2-carbaldehyde with tert-butyl carbamate in the presence of a reducing agent (e.g., NaBH4) .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic cleavage (e.g., TFA) for downstream functionalization .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .
    • Critical Parameters : Control reaction temperature (0–25°C), solvent selection (dichloromethane or acetonitrile), and moisture exclusion .

Q. How should tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate be stored to maintain stability?

  • Storage Protocol : Store in sealed, moisture-resistant containers at 2–8°C. The Boc group is sensitive to hydrolysis; desiccants (e.g., silica gel) should be used to prevent degradation .
  • Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free amine derivatives) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H and 13C NMR to verify benzimidazole protons (δ 7.2–8.1 ppm) and tert-butyl carbamate groups (δ 1.4 ppm for CH3) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+ at m/z 282.1) .
    • Purity Assessment :
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, especially regarding substituent effects?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (75–85%) are achieved in acetonitrile vs. THF due to improved solubility .
  • Substituent Impact : The 5-chloro group on benzimidazole increases electron-withdrawing effects, accelerating cyclization but potentially requiring longer reaction times for Boc protection .
    • Troubleshooting : Use LC-MS to trace intermediate formation and adjust stoichiometry (e.g., 1.2 equiv. of Boc anhydride) to minimize side products .

Q. What strategies can be employed to study the potential biological activity of this compound given limited direct data?

  • Hypothesis-Driven Approaches :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-fluoro or 5-bromo derivatives) known for antimicrobial or kinase-inhibitory activity .
  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like CYP450 or EGFR, leveraging the benzimidazole scaffold’s affinity for hydrophobic binding pockets .
    • Experimental Validation :
  • Enzyme Assays : Test inhibition of Candida albicans CYP51 (sterol demethylase) at 10–100 µM concentrations, using fluconazole as a positive control .

Q. How should conflicting data on the stability or reactivity of similar carbamate derivatives be addressed?

  • Controlled Replication : Reproduce stability studies (e.g., pH 3–9 buffers, 25–40°C) with LC-MS monitoring to identify degradation pathways (e.g., carbamate hydrolysis to amines) .
  • Statistical Analysis : Use ANOVA to assess variability in reported half-lives (e.g., t1/2 = 24–72 hours at pH 7.4), accounting for differences in solvent systems or oxygen exposure .

Q. What are the mechanistic implications of the tert-butyl carbamate group in chemical transformations involving this compound?

  • Protection Strategy : The Boc group stabilizes the amine during nucleophilic reactions (e.g., alkylation) but requires acidic conditions (HCl/dioxane) for cleavage, which may limit compatibility with acid-sensitive functionalities .
  • Steric Effects : The bulky tert-butyl moiety reduces reaction rates in SN2 mechanisms but enhances regioselectivity in electrophilic aromatic substitution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

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